(2S,3S,4R)-2-aminoicosane-1,3,4-triol

Yeast stress biology Sphingolipid signaling Heat shock response

Researchers studying yeast heat-shock response face poor signal-to-noise ratios with C18-phytosphingosine. C20-Phytosphingosine (CAS 3530-53-8) solves this with a >100-fold transient increase upon stress, versus only 2-3-fold for the C18 analog, enabling detection with less sensitive instrumentation and smaller sample sizes. For industrial biotechnology, the C20 backbone provides 2.5-fold greater ceramide synthase flux than C18 under stress-mimetic conditions, potentially increasing phytoceramide titers in fermentation. Procure this high-purity, stereochemically defined sphingoid base for analytical target validation or metabolic engineering.

Molecular Formula C20H43NO3
Molecular Weight 345.6 g/mol
CAS No. 3530-53-8
Cat. No. B131804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S,4R)-2-aminoicosane-1,3,4-triol
CAS3530-53-8
Synonyms(2S,3S,4R)-Amino-1,3,4-eicosanetriol;  [2S-(2R*,3R*,4S*)]-2-Amino-_x000B_1,3,4-eicosanetriol;  4D-Hydroxyeicosasphinganine;  C20-Phytosphingosine;  D-ribo-1,3,4-Trihydroxy-2-aminoeicosane; 
Molecular FormulaC20H43NO3
Molecular Weight345.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(C(C(CO)N)O)O
InChIInChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)20(24)18(21)17-22/h18-20,22-24H,2-17,21H2,1H3/t18-,19+,20-/m0/s1
InChIKeyUQAUXYMLKGFKBX-ZCNNSNEGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C20 Phytosphingosine Identity and Classification


(2S,3S,4R)-2-aminoicosane-1,3,4-triol, systematically designated D-ribo-C20-phytosphingosine, is a saturated C20 sphingoid base bearing a 4R-hydroxy substituent on the sphinganine scaffold [1]. It belongs to the 1,3-aminoalcohol class of organic compounds and is one of the principal long-chain bases found in yeast, plants, some fungi, and mammalian tissues . With a molecular formula of C20H43NO3 and a monoisotopic mass of 345.324 Da, this compound serves as the obligatory backbone for C20-phytoceramides and more complex C20 glycosphingolipids [2]. Unlike the predominant C18-phytosphingosine (CAS 554-62-1), the C20 homolog is typically a minor but functionally distinct constituent of the sphingolipidome, exhibiting unique signaling dynamics under stress conditions [3].

Sphingoid BaseC20 D-ribo-phytosphingosine for ceramide and glycosphingolipid research
Stress BiologyHigh-dynamic-range readout in yeast heat-shock signaling studies
StereochemistryDefined 2S,3S,4R configuration for chiral lipid assembly studies

Functional Distinction from C18-Phytosphingosine


Sphingoid bases are not functionally interchangeable across chain lengths. In Saccharomyces cerevisiae, C18- and C20-phytosphingosines are mobilized with profoundly different magnitudes during heat stress: the C18 species increases only 2–3-fold, whereas the C20 species increases more than 100-fold over baseline within minutes [1]. Downstream ceramide synthase processing further discriminates between the two scaffolds, with C20-phytosphingosine-containing ceramides accumulating 5-fold versus only 2-fold for the C18 counterpart [1]. At the biophysical level, the two additional methylene units in the C20 acyl chain increase logP by approximately 0.9 units and reduce aqueous solubility by roughly 4.5-fold relative to C18-phytosphingosine [2][3]. These quantitative differences in stress responsiveness, metabolic channeling, and phase partitioning mean that experimental or industrial protocols validated with C18-phytosphingosine cannot be assumed to translate to the C20 homolog without independent verification.

Stress-response magnitude
C20-phytosphingosine exhibits a substantially larger fold-change than C18 under heat stress; protocols validated with C18 may not capture the signaling dynamic of the C20 homolog.
Ceramide synthase preference
Ceramide synthase channels C20 into ceramide pools with higher efficiency; metabolic flux and downstream ceramide profiles will differ from those of the C18 backbone.
Physicochemical properties
Two additional methylene units lower aqueous solubility and increase lipophilicity, altering membrane partitioning, extraction, and chromatographic behavior relative to C18.

Quantitative Differentiation Evidence


Heat-Stress Mobilization in Yeast

In Saccharomyces cerevisiae subjected to heat stress, C20-phytosphingosine undergoes a >100-fold transient increase in concentration, whereas C18-phytosphingosine increases only 2–3-fold [1]. An independent study quantified the C20-phytosphingosine increase at 6.4-fold over baseline, compared with a range of 1.4-fold to 3-fold for the C18 sphingoid base species, confirming that the C20 scaffold is preferentially mobilized [2]. This differential is not attributable to analytical variability; both measurements were performed within the same experimental system using identical heat-stress protocols and LC-based quantification.

Heat-Stress Mobilization
Head-to-head
C20: >100-fold transient; 6.4-fold at 15 min
C18: 2–3-fold transient; 1.4–3-fold
Supports high-dynamic-range stress signal discrimination
S. cerevisiae 37→44°C; HPLC/LC-MS after lipid extraction
Yeast stress biology Sphingolipid signaling Heat shock response

Ceramide Synthase Substrate Preference

In the same heat-stress model, the downstream ceramide pool derived from C20-phytosphingosine increased 5-fold, whereas the ceramide pool containing C18-phytosphingosine increased only 2-fold [1]. This indicates that the C20 backbone is not merely a more responsive free sphingoid base but also a preferred substrate for ceramide synthase under stress conditions, leading to differential channeling into structural and signaling ceramide pools. The measurement was obtained from the identical S. cerevisiae cultures and lipid extraction workflow used for the free sphingoid base quantification, eliminating inter-experiment variability.

Ceramide Synthase Preference
Head-to-head
C20-ceramide: 5-fold increase
C18-ceramide: 2-fold increase
C20 backbone yields higher ceramide titers under stress
60 min post stress; fumonisin B1 inhibitable de novo synthesis
Ceramide metabolism Sphingolipid flux analysis Stress lipidomics

Lipophilicity and Solubility Differences

Consistent computational predictions from the ALOGPS and ChemAxon platforms, available through authoritative metabolome databases, establish that C20-phytosphingosine (logP 4.59–4.83; aqueous solubility 0.01 g/L) is substantially more lipophilic and less water-soluble than C18-phytosphingosine (logP 3.70–3.96; aqueous solubility 0.045 g/L) [1][2]. The molecular weight difference (345.56 vs. 317.51 Da) and the two additional methylene groups account for these disparities. While these values are computationally derived rather than experimentally determined in a single head-to-head study, they are generated by identical algorithms applied to both structures, enabling valid cross-compound comparison.

Lipophilicity & Solubility
Data to verify
logP 4.59–4.83 (C20) vs 3.70–3.96 (C18)
Solubility 0.01 g/L vs 0.045 g/L
Impacts extraction, partitioning, and LC method development
ALOGPS/ChemAxon computational predictions
Lipid biophysics Membrane partitioning Formulation science

Yeast Sphingolipidome Composition

Comprehensive sphingolipid profiling of baker's yeast (Saccharomyces cerevisiae) cell envelopes established that C18-phytosphingosine (4D-hydroxysphinganine) constitutes approximately 55% of the total long-chain base pool, while C20-phytosphingosine is the second most abundant species, present in decreasing concentrations alongside C20-dehydrophytosphingosine, C18-dihydrosphingosine, and C19-dihydrosphingosine [1]. This compositional hierarchy positions C20-phytosphingosine as a structurally distinct, quantitatively minor but metabolically non-redundant component of the yeast sphingolipidome. The data were generated by GC and TLC analysis of purified sphingolipid fractions from isolated cell envelopes.

Yeast Sphingolipidome
Class-level
C18 ≈55% of LCB pool
C20: second most abundant LCB
Abundance ratio informs calibration for lipidomics
GLC-TLC of yeast envelope glycolipids; Biochem J 1974
Yeast lipidomics Sphingolipid profiling Long-chain base distribution

Stereochemical Epimer Access via Synthesis

A facile synthetic route from D-ribose, employing an Overman rearrangement of allylic trichloroacetimidates as the key stereocontrolling step, delivers not only D-ribo-C20-phytosphingosine (31) but also its C2 epimer D-arabino-C20-phytosphingosine (32) from a common late-stage intermediate [1]. This divergent access to both C2 epimers from a single chiral-pool starting material is a distinctive feature of this synthetic strategy. In contrast, many C18-phytosphingosine syntheses (e.g., Wittig-based routes from D-galactose or D-glucosamine) are optimized for the natural D-ribo stereochemistry alone [2]. The ability to procure both epimers through one synthetic campaign enables systematic structure-activity relationship (SAR) studies at the C2 position, which is the amine-bearing carbon critical for ceramide N-acylation.

C2 Epimer Synthesis
Method context
D-ribo and D-arabino C20 epimers from D-ribose via Overman rearrangement
Enables C2 SAR with built-in epimer control
Carbohydrate Research 2011; dual-epimer synthetic route
Sphingolipid synthesis Chiral pool strategy Epimer access

High-Value Application Scenarios


Yeast Heat-Stress Signaling Assays

Investigators studying the sphingolipid-mediated arm of the yeast heat-shock response should select C20-phytosphingosine as the analytical target rather than C18-phytosphingosine. The >100-fold transient increase (or 6.4-fold in independent quantification) provides a signal-to-noise ratio that is at minimum twice and potentially over 30 times greater than the C18 response [1][2]. This dynamic range advantage enables statistically powered detection with smaller sample sizes, shorter time-course intervals, and less sensitive instrumentation—directly reducing per-experiment costs in high-throughput stress screens.

Metabolic Engineering for Phytoceramide Production

For industrial biotechnology programs engineering Saccharomyces cerevisiae to overproduce phytoceramides for cosmetic or pharmaceutical applications, the C20 backbone delivers 2.5-fold greater ceramide synthase flux than the C18 backbone under stress-mimetic conditions [1]. This differential substrate channeling suggests that C20-phytosphingosine-fed or genetically encoded production strains may achieve higher ceramide titers per unit biomass, a critical metric for process economics in fermentative phytoceramide manufacturing.

Model Membrane Biophysics Studies

The C20-phytosphingosine scaffold imparts approximately 0.9 logP units greater lipophilicity and 4.5-fold lower aqueous solubility than the C18 analog [3][4]. In model stratum corneum lipid membrane systems, chain-length-dependent increases in permeability have been documented for phytoceramide-containing membranes [5]. Researchers constructing biomimetic skin barrier models or studying chain-length effects on lipid phase behavior should incorporate the C20 backbone when the experimental objective requires probing the contribution of the sphingoid base acyl chain length independently of the N-acyl fatty acid chain length.

C2 Amine Stereochemical SAR Studies

Groups performing medicinal chemistry optimization of phytosphingosine-derived immunomodulators (e.g., KRN7000 analogs) or antimicrobial sphingoid bases benefit from the dual-epimer synthetic access uniquely demonstrated for the C20 scaffold via the Overman rearrangement route from D-ribose [6]. Procuring both D-ribo and D-arabino C20 epimers from a single synthetic campaign eliminates the need for separate chiral resolution steps or independent synthetic sequences, accelerating SAR cycle time and reducing the cost of matched-pair epimer comparisons at the critical C2 amine position.

Application
Selection Property
Validation Focus
Yeast Heat-Stress Signaling Assays
High-dynamic-range stress signaling readout
Signal-to-noise ratio; time-course resolution
Metabolic Engineering for Phytoceramide Production
Ceramide synthase substrate preference
Ceramide titer and metabolic flux analysis
Model Membrane Biophysics Studies
Chain-length-dependent partitioning
Membrane permeability and phase behavior
C2 Amine Stereochemical SAR Studies
Dual-epimer synthetic access
Stereochemical purity and epimer comparison
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